molecular formula C9H9ClFN B13055663 (1S)-1-(5-Chloro-2-fluorophenyl)prop-2-enylamine

(1S)-1-(5-Chloro-2-fluorophenyl)prop-2-enylamine

Cat. No.: B13055663
M. Wt: 185.62 g/mol
InChI Key: QAXAGYQUKUJKGJ-VIFPVBQESA-N
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Description

(1S)-1-(5-Chloro-2-fluorophenyl)prop-2-enylamine is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to a prop-2-enylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(5-Chloro-2-fluorophenyl)prop-2-enylamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-chloro-2-fluorobenzaldehyde.

    Aldol Condensation: The aldehyde undergoes an aldol condensation with a suitable enamine precursor to form the corresponding enone.

    Reduction: The enone is then reduced to the desired amine using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a palladium or platinum catalyst to achieve selective reduction.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically forming the corresponding imine or nitrile derivatives.

    Reduction: Reduction reactions can convert the compound into various amine derivatives.

    Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1S)-1-(5-Chloro-2-fluorophenyl)prop-2-enylamine has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of (1S)-1-(5-Chloro-2-fluorophenyl)prop-2-enylamine involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission or cellular metabolism.

Comparison with Similar Compounds

    (1S)-1-(5-Chloro-2-fluorophenyl)prop-2-enylamine: Unique due to the specific positioning of chloro and fluoro groups.

    (1S)-1-(5-Chloro-2-methylphenyl)prop-2-enylamine: Similar structure but with a methyl group instead of a fluoro group.

    (1S)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine: Similar structure but with a bromo group instead of a chloro group.

Uniqueness:

  • The combination of chloro and fluoro substituents provides distinct electronic and steric properties, influencing the compound’s reactivity and interactions.

Properties

Molecular Formula

C9H9ClFN

Molecular Weight

185.62 g/mol

IUPAC Name

(1S)-1-(5-chloro-2-fluorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H9ClFN/c1-2-9(12)7-5-6(10)3-4-8(7)11/h2-5,9H,1,12H2/t9-/m0/s1

InChI Key

QAXAGYQUKUJKGJ-VIFPVBQESA-N

Isomeric SMILES

C=C[C@@H](C1=C(C=CC(=C1)Cl)F)N

Canonical SMILES

C=CC(C1=C(C=CC(=C1)Cl)F)N

Origin of Product

United States

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